![molecular formula C4H10N2OS B160530 N-(2-Hydroxyethyl)-N-methylthiourea CAS No. 137758-44-2](/img/structure/B160530.png)
N-(2-Hydroxyethyl)-N-methylthiourea
Overview
Description
N-(2-Hydroxyethyl)ethylenediamine is a compound used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts . It can also be used as a ligand in the preparation of polymeric cyano-bridged platinum (II) complexes . It has a molecular weight of 104.15 and a linear formula of NH2CH2CH2NHCH2CH2OH .
Synthesis Analysis
While specific synthesis methods for N-(2-Hydroxyethyl)-N-methylthiourea were not found, there are studies on the synthesis of similar compounds. For instance, N-(2-Hydroxyethyl)ethylenediamine (HPMA) polymers have been synthesized using Reversible addition–fragmentation chain transfer (RAFT) polymerisation .
Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)ethylenediamine includes two nitrogen atoms and three oxygen atoms of three acetate branches of the pentadentate chelating ligand .
Chemical Reactions Analysis
N-(2-Hydroxyethyl)ethylenediamine has been used in the study of the aerobic biodecomposition of amines in hypersaline wastewaters .
Physical And Chemical Properties Analysis
N-(2-Hydroxyethyl)ethylenediamine has a refractive index of n20/D 1.485 (lit.), a boiling point of 238-240 °C/752 mmHg (lit.), and a density of 1.03 g/mL at 25 °C (lit.) .
Scientific Research Applications
Cyclization and Synthesis of Imidazolidinones
N-(2-Hydroxyethyl)-N-methylthiourea is involved in the cyclization process leading to the synthesis of 2-imidazolidinones and 2-imidazolidinethiones, which have significant importance as protease inhibitors in HIV research (Kim, Lee, & Kim, 2010).
Chemical Behavior in Biological Fluids
The chemical behavior of N-(2-Hydroxyethyl)-N-methylthiourea and its degradation products, such as N-methylthiourea, in biological fluids like urine and serum, has been studied. This research has implications for understanding the compound's stability and interactions in biological systems (McCafferty, Woolfson, Gorman, & Anderson, 1987).
Applications in Semiconductor Technology
N-(2-Hydroxyethyl)-N-methylthiourea has been used in the deposition and characterization of cadmium sulfide (CdS) by chemical bath deposition, which is crucial for the development of semiconductor technologies, particularly in solar cells (Alexander, Higashiya, Caskey, Efstathiadis, & Haldar, 2014).
Synthesis of Hydrogen Peroxide Scavengers
It's also used in the synthesis of [18F]fluoroethyl-N′-methylthiourea ([18F]FEMTU), a fluorine-18 labeled derivative of the hydrogen peroxide scavenger dimethylthiourea (DMTU). This synthesis is significant in radiochemical studies (Gilissen, Bormans, Groot, & Verbruggen, 1998).
Antimicrobial Properties
Studies have shown that certain thiourea derivatives, including N-(2-Hydroxyethyl)-N-methylthiourea, exhibit antimicrobial properties. These properties are beneficial in the development of new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).
Spectroscopic Analysis
The compound has been analyzed using vibrational spectra and normal coordinate analysis. These studies contribute to a better understanding of the compound's structure and behavior in different environments (Dwarakanath & Sathyanarayana, 1979).
Safety And Hazards
Future Directions
Future research directions could involve the development of new solvents and high-efficiency separation equipment to reduce the cost of capture . Additionally, the use of N-(2-Hydroxyethyl)ethylenediamine in the synthesis of room-temperature ionic liquids and other compounds could be explored further .
properties
IUPAC Name |
1-(2-hydroxyethyl)-1-methylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2OS/c1-6(2-3-7)4(5)8/h7H,2-3H2,1H3,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIXSDDLNHQIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605838 | |
Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-N-methylthiourea | |
CAS RN |
137758-44-2 | |
Record name | N-(2-Hydroxyethyl)-N-methylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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